

An In-depth Technical Guide to N-Boc-PEG36-alcohol: Properties and Applications

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Compound of Interest

Compound Name: *N-Boc-PEG36-alcohol*

Cat. No.: *B8115908*

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG36-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive overview of its chemical properties, key applications, and detailed experimental protocols for its use.

Core Chemical and Physical Properties

N-Boc-PEG36-alcohol is characterized by a long, hydrophilic PEG chain of 36 ethylene glycol units, capped at one end by a tert-butyloxycarbonyl (Boc) protected amine and at the other by a primary alcohol. This bifunctional nature allows for sequential and site-specific modifications, making it an invaluable linker for advanced molecular constructs. The Boc protecting group provides a stable amine protection that can be readily removed under mild acidic conditions.^[1] The terminal hydroxyl group can be further derivatized or replaced with other reactive functional groups.^{[2][3]}

The key quantitative properties of **N-Boc-PEG36-alcohol** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C77H155NO38	[4]
Molecular Weight	1703.04 g/mol	
Purity	≥96%	
Appearance	White to off-white solid or viscous liquid	
Solubility	Soluble in DMSO, DCM, DMF, and water	
Storage Conditions	Store at -20°C, protect from moisture	

Key Applications in Research and Drug Development

The unique structure of **N-Boc-PEG36-alcohol** lends itself to a variety of applications, primarily centered around the precise linking of molecules and the enhancement of their physicochemical properties.

- **PROTACs (Proteolysis Targeting Chimeras):** **N-Boc-PEG36-alcohol** is a widely used linker in the synthesis of PROTACs. The PEG chain provides the necessary length and flexibility to bridge the target protein and an E3 ubiquitin ligase, facilitating targeted protein degradation.
- **Antibody-Drug Conjugates (ADCs):** In the development of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the resulting conjugate.
- **Bioconjugation and PEGylation:** The process of PEGylation, the covalent attachment of PEG chains to molecules, is a well-established method to improve the therapeutic properties of proteins, peptides, and small molecules. **N-Boc-PEG36-alcohol** is an ideal reagent for this purpose, enhancing solubility, reducing immunogenicity, and prolonging circulation half-life.

- **Surface Modification:** The linker can be used to modify the surfaces of nanoparticles, liposomes, and medical devices to improve their biocompatibility and reduce non-specific protein adsorption.

Experimental Protocols

The utility of **N-Boc-PEG36-alcohol** is realized through a series of well-defined chemical reactions. Below are detailed protocols for the most common transformations.

Boc Group Deprotection

The removal of the Boc protecting group is the first step in utilizing the terminal amine. This is typically achieved under acidic conditions.

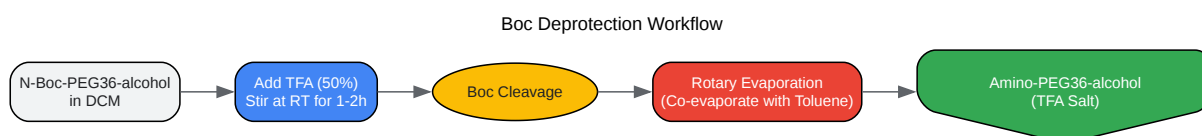
Materials:

- **N-Boc-PEG36-alcohol**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Rotary evaporator

Procedure:

- Dissolve **N-Boc-PEG36-alcohol** in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Slowly add an equal volume of TFA to the solution (for a final concentration of 50% TFA).
- Allow the reaction to warm to room temperature and stir for 1-2 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
- Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (3x).
- The resulting product is the TFA salt of the amino-PEG36-alcohol, which can often be used directly in the next step. If the free amine is required, a basic workup with a mild base like sodium bicarbonate is necessary.



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A flowchart illustrating the Boc deprotection process.

Functionalization of the Terminal Alcohol

The primary alcohol at the other end of the PEG chain is a versatile handle for further modifications, most commonly through esterification or etherification.

This method is ideal for forming an ester linkage with a carboxylic acid under mild conditions, which is particularly useful for sensitive substrates.

Materials:

- **N-Boc-PEG36-alcohol**
- Carboxylic acid of interest
- N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)

- Anhydrous DCM
- Magnetic stirrer and stir bar
- Round-bottom flask

Procedure:

- Dissolve the carboxylic acid (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.
- Add the **N-Boc-PEG36-alcohol** (1 equivalent) to the solution and stir until dissolved.
- In a separate vial, dissolve DCC or EDC (1.5 equivalents) in a small amount of anhydrous DCM.
- Slowly add the DCC/EDC solution to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
- Wash the filtrate with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ester product.

This classic reaction is used to form an ether linkage by reacting the alcohol with an alkyl halide.

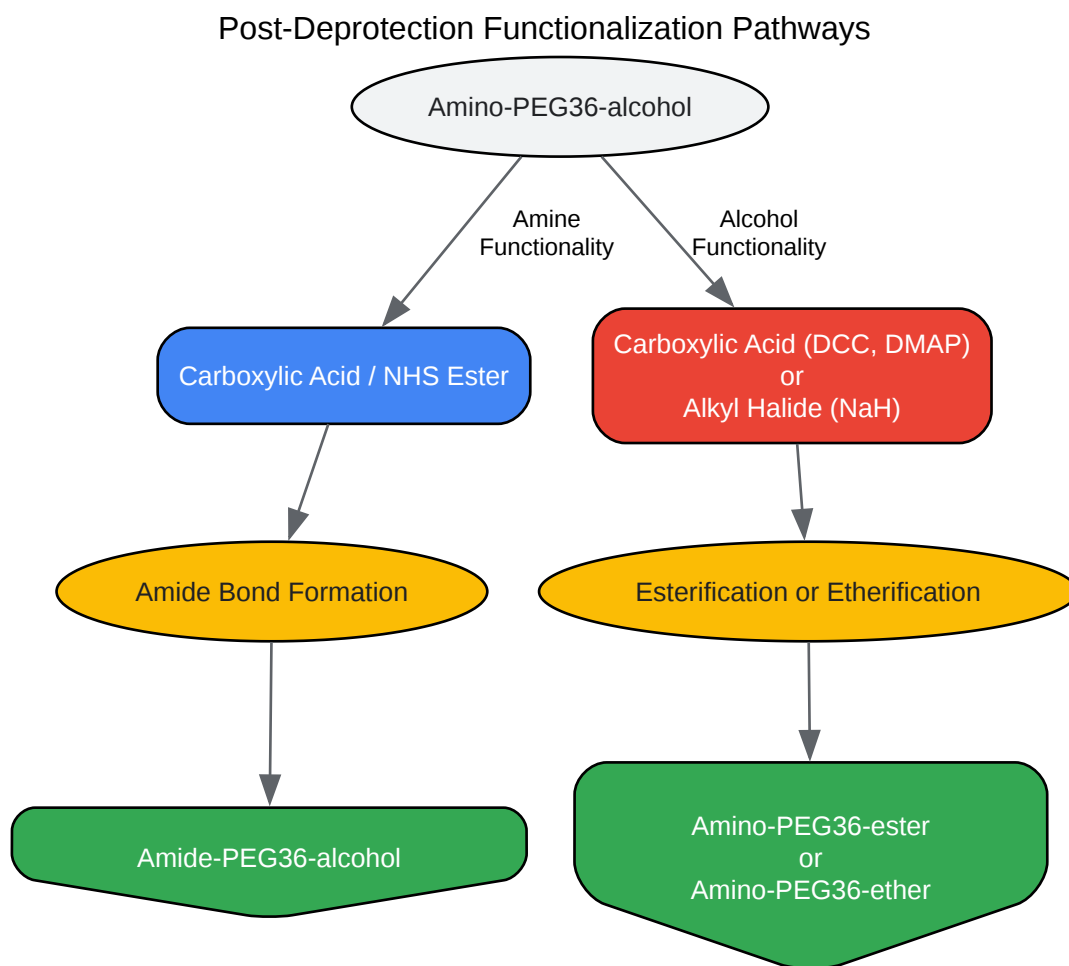
Materials:

- **N-Boc-PEG36-alcohol**

- Strong base (e.g., Sodium Hydride, NaH)
- Anhydrous Tetrahydrofuran (THF)
- Alkyl halide (e.g., methyl iodide, ethyl bromide)
- Magnetic stirrer and stir bar
- Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- To a solution of **N-Boc-PEG36-alcohol** (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents) portion-wise at 0°C.
- Stir the mixture at 0°C for 30 minutes to an hour to allow for the formation of the alkoxide.
- Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ether product.



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Dual functionalization routes for amino-PEG36-alcohol.

Conclusion

N-Boc-PEG36-alcohol is a cornerstone linker molecule in modern drug development and bioconjugation. Its well-defined structure, high purity, and dual-functionality provide researchers with a reliable and versatile tool for constructing complex molecular architectures. The protocols outlined in this guide serve as a starting point for the successful application of this valuable reagent in a wide range of research and development endeavors.

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